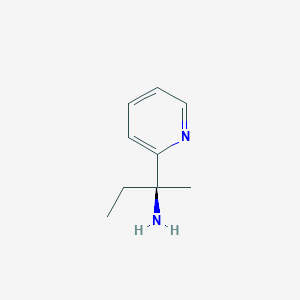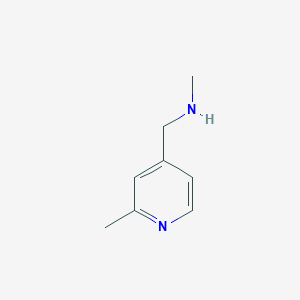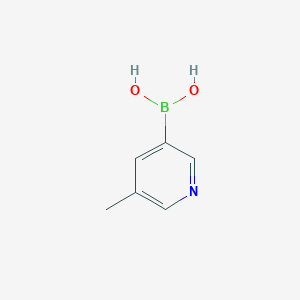![molecular formula C8H8N2O B066670 7-óxido de 6-metil-1H-pirrolo[2,3-b]piridina CAS No. 178268-96-7](/img/structure/B66670.png)
7-óxido de 6-metil-1H-pirrolo[2,3-b]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of pyrrolopyridine, which has been extensively studied for its biological activities.
Aplicaciones Científicas De Investigación
Potencial antidiabético
La eficacia de 7-óxido de 6-metil-1H-pirrolo[2,3-b]piridina en la reducción de los niveles de glucosa en sangre sugiere su posible aplicación en el manejo de la hiperglucemia. Los investigadores han explorado su uso en la diabetes tipo 1, la diabetes relacionada con la obesidad, la dislipidemia diabética y la intolerancia a la glucosa .
Enfermedades cardiovasculares
Dado su impacto en la glucosa en sangre, este compuesto puede desempeñar un papel en la prevención o el tratamiento de las enfermedades cardiovasculares. La hiperlipidemia, la hipertrigliceridemia y la hipertensión son afecciones en las que la regulación de la glucosa en sangre es crucial, y this compound podría ser un componente valioso .
Agroquímicos y protección de cultivos
Los estudios de funcionalización de this compound han explorado su potencial en agroquímicos. Los investigadores investigan derivados que podrían mejorar la protección de los cultivos, el control de plagas o la salud de las plantas .
Mecanismo De Acción
Target of Action
The primary target of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic applications in cancer treatment.
Análisis Bioquímico
Biochemical Properties
6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide and FGFRs involves binding to the receptor’s active site, thereby preventing the activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types.
Cellular Effects
The effects of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it affects the migration and invasion of cancer cells, highlighting its potential as an anti-cancer agent. The compound’s impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its role in regulating cellular processes.
Molecular Mechanism
The molecular mechanism of action of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as FGFRs, and inhibits their activity . The binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex. Additionally, 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide can modulate gene expression by affecting transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of optimizing dosage levels to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile. These metabolic pathways can influence the compound’s efficacy and toxicity, as certain metabolites may retain biological activity or exhibit different pharmacokinetic properties.
Transport and Distribution
The transport and distribution of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or accumulate in certain organelles, such as the nucleus or mitochondria. The distribution of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide within tissues can also affect its therapeutic and toxic effects, as different tissues may exhibit varying levels of uptake and retention.
Subcellular Localization
The subcellular localization of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide is an important factor in determining its overall biological effects.
Propiedades
IUPAC Name |
7-hydroxy-6-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-2-3-7-4-5-9-8(7)10(6)11/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGWHYBXYBCNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2C=CN=C2N1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570510 |
Source


|
| Record name | 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178268-96-7 |
Source


|
| Record name | 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)



![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)
![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)
